molecular formula C13H21NO B13311928 (2-Methylbutyl)(2-phenoxyethyl)amine

(2-Methylbutyl)(2-phenoxyethyl)amine

Cat. No.: B13311928
M. Wt: 207.31 g/mol
InChI Key: XSBCKVRZUMCPEN-UHFFFAOYSA-N
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Description

(2-Methylbutyl)(2-phenoxyethyl)amine is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of both a phenoxyethyl group and a methylbutyl group attached to an amine. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbutyl)(2-phenoxyethyl)amine typically involves the reaction of 2-phenoxyethanol with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: (2-Methylbutyl)(2-phenoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce simpler amines .

Scientific Research Applications

(2-Methylbutyl)(2-phenoxyethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylbutyl)(2-phenoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyethyl group is known to interact with acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition can lead to increased levels of acetylcholine and butyrylcholine, which are important neurotransmitters . Additionally, the compound may interact with histamine H3 receptors and estrogen receptors, influencing various physiological processes .

Comparison with Similar Compounds

  • 4-(2-Phenoxyethyl)morpholine
  • 1-(2-Phenoxyethyl)piperidine
  • (2-Methylbutyl)amine

Comparison: (2-Methylbutyl)(2-phenoxyethyl)amine is unique due to the presence of both a phenoxyethyl group and a methylbutyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 4-(2-Phenoxyethyl)morpholine and 1-(2-Phenoxyethyl)piperidine are primarily studied for their pharmacological activities, while (2-Methylbutyl)amine is a simpler amine with different reactivity .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-methyl-N-(2-phenoxyethyl)butan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-12(2)11-14-9-10-15-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3

InChI Key

XSBCKVRZUMCPEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCCOC1=CC=CC=C1

Origin of Product

United States

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